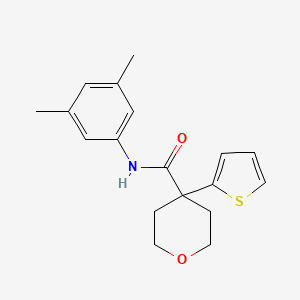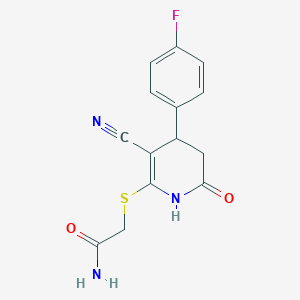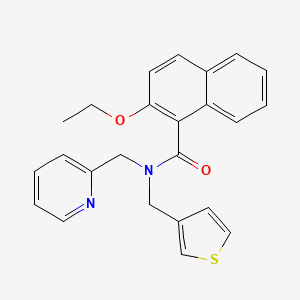
1-(3,5-Difluorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Difluorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea, also known as PF-02341066, is a small molecule inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. It was first identified in 2007 and has since been studied extensively for its potential use in cancer treatment.
Scientific Research Applications
Chemical Structure and Properties
- The compound's derivative was synthesized and studied, showcasing the methodological approaches in the structural modification of related molecules. The research provides insight into the stability and reactivity of such compounds, contributing to the broader understanding of urea derivatives in chemical synthesis (Jung et al., 2008).
Pharmacokinetics and Metabolism
- An extensive study was conducted on a structurally similar compound, focusing on its metabolism, excretion, and pharmacokinetics in various species. This research is crucial for understanding the biological interactions and transformations of related compounds, aiding in the development of drugs with optimized efficacy and safety profiles (Sharma et al., 2012).
Synthesis and Optimization
- Studies exploring the synthesis processes of related compounds, like Voriconazole, highlight the intricacies involved in creating these complex molecules. The research provides valuable insights into the methods and challenges of synthesizing structurally similar compounds, potentially aiding in the synthesis of 1-(3,5-Difluorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea (Butters et al., 2001).
Chemical Synthesis and Applications
- Research on the efficient synthesis of novel pyridopyrimidines and related compounds reveals the chemical pathways and methodologies that can be utilized in synthesizing and manipulating molecules similar to 1-(3,5-Difluorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea. This knowledge is crucial for designing and creating new compounds with specific desired properties (Vijayakumar et al., 2014).
Molecular Structure Analysis
- In-depth analysis of the molecular structure, stability, and intermolecular interactions of similar compounds provides a foundational understanding that can be applied to the study and application of 1-(3,5-Difluorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea. Such research is pivotal for predicting the behavior and potential applications of the compound in various scientific fields (Sun et al., 2022).
properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O/c18-12-8-13(19)10-14(9-12)22-17(25)21-11-15-20-5-4-16(23-15)24-6-2-1-3-7-24/h4-5,8-10H,1-3,6-7,11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQUNTYSRVLFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)NC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2628539.png)

![3-[[4-(Trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2628541.png)
![diethyl 2-[(3-methyl-1H-pyrazol-5-yl)imino]malonate](/img/structure/B2628542.png)
![1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2628543.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2628544.png)


![N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]but-2-ynamide](/img/structure/B2628553.png)
![4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2628554.png)

![N-[1-(Dimethylcarbamoyl)cyclopropyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2628559.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2628560.png)